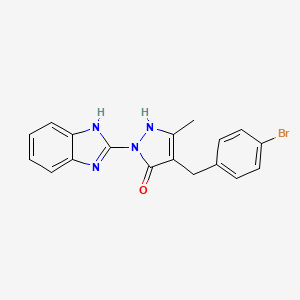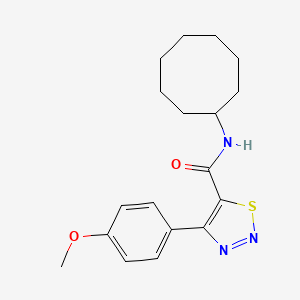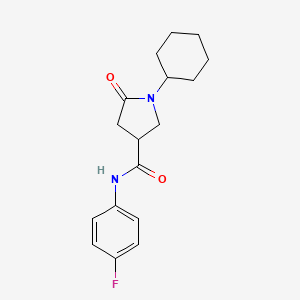![molecular formula C22H22N2O6 B11030002 methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11030002.png)
methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound. Its chemical formula is C₁₇H₁₄F₂INO₄ . Structurally, it belongs to the class of biphenyls and derivatives , characterized by two benzene rings linked by a C-C bond . Unfortunately, specific background information about this compound remains elusive.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. researchers have explored various methods to access it, likely involving multistep reactions. Further studies are needed to elucidate the precise synthetic pathway.
Industrial Production:: Industrial-scale production methods are scarce in the literature. Given its complexity, it may not be produced on a large scale due to synthetic challenges and limited applications.
Chemical Reactions Analysis
Reactivity:: Methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate likely undergoes diverse chemical reactions, including:
Oxidation: Potential oxidation at specific functional groups.
Reduction: Reduction reactions to modify its structure.
Substitution: Substituent exchange reactions.
Other Transformations: Ring-opening, cyclization, or rearrangement reactions.
Common Reagents and Conditions:: Specific reagents and conditions remain undisclosed. standard organic chemistry reagents (e.g., oxidants, reducing agents, Lewis acids) likely play a role.
Major Products:: The major products formed during these reactions depend on the specific reaction pathways. Isolation and characterization of intermediates and final products are essential for a comprehensive understanding.
Scientific Research Applications
Chemistry::
Structural Elucidation: Researchers may use this compound as a challenging test case for spectroscopic techniques (NMR, MS, IR).
Synthetic Methodology: Investigating novel synthetic strategies.
Pharmacology: Assessing potential biological activities (e.g., receptor binding, enzyme inhibition).
Drug Discovery: Exploring its therapeutic potential.
Fine Chemicals: Possible applications in specialty chemicals.
Materials Science: Investigating its properties for materials development.
Mechanism of Action
The precise mechanism by which methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate exerts its effects remains unknown. Further research is crucial to uncover its molecular targets and signaling pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare this compound to related structures:
Properties
Molecular Formula |
C22H22N2O6 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 3-[[2-(2,5-dimethoxyphenyl)-1-oxoisoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C22H22N2O6/c1-28-14-8-9-19(29-2)18(12-14)24-13-17(21(26)23-11-10-20(25)30-3)15-6-4-5-7-16(15)22(24)27/h4-9,12-13H,10-11H2,1-3H3,(H,23,26) |
InChI Key |
DJWARJUNFDJLBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylpiperazin-1-yl)-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11029923.png)
![2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11029924.png)
![ethyl 2-methyl-5-oxo-4-(3-phenoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11029927.png)
![2-[2-Oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-hexahydro-isoindole-1,3-dione](/img/structure/B11029938.png)

![2,2'-[5-(Propan-2-yl)-1,3,5-triazinane-1,3-diyl]bis(6-methoxy-1,3-benzothiazole)](/img/structure/B11029945.png)

![2-methyl-5-(2-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11029952.png)

![1-{2,2-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]quinolin-1(2H)-yl}ethanone](/img/structure/B11029965.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029966.png)
![N-(4-sulfamoylbenzyl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11029968.png)
![8-Methoxy-4,4-dimethyl-6-(morpholinomethyl)-1-(phenylimino)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11029973.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B11029987.png)
